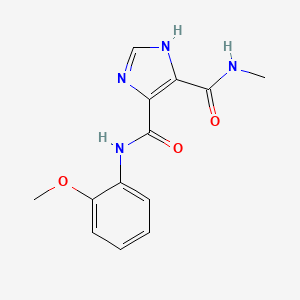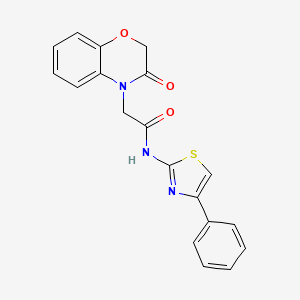![molecular formula C20H24N2O3 B5884589 N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5884589.png)
N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BAY 41-2272 and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide acts as a potent activator of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to the relaxation of smooth muscles in the pulmonary vasculature and corpus cavernosum. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide include vasodilation, reduction in pulmonary vascular resistance, relaxation of smooth muscles in the corpus cavernosum, inhibition of cancer cell growth, and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects and can reduce inflammation in the lungs.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide in lab experiments include its potent activation of sGC, its ability to induce apoptosis and inhibit cancer cell growth, and its anti-inflammatory effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
The future directions for N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide include further studies to determine its safety and efficacy in humans, the development of more efficient synthesis methods, and the identification of new potential applications for this compound. Additionally, the development of new analogs of this compound may lead to more potent and selective sGC activators with fewer side effects.
Synthesis Methods
The synthesis of N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide involves the reaction of 4-ethylphenol with acetyl chloride, followed by the reaction of the resulting product with 2-aminophenol. The final step involves the reaction of the intermediate product with butanoyl chloride. The yield of this synthesis method is around 50%, and the purity of the compound can be increased through further purification methods.
Scientific Research Applications
N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential applications in various research fields. This compound has shown promising results in the treatment of pulmonary hypertension, as it acts as a vasodilator and reduces pulmonary vascular resistance. Additionally, it has been studied for its potential use in treating erectile dysfunction, as it enhances the relaxation of smooth muscles in the corpus cavernosum. This compound has also shown potential in the treatment of cancer, as it inhibits the growth of cancer cells and induces apoptosis.
properties
IUPAC Name |
N-[2-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-7-19(23)21-17-8-5-6-9-18(17)22-20(24)14-25-16-12-10-15(4-2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVOECQNGVVODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(4-ethylphenoxy)acetyl]amino}phenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5884525.png)


![4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B5884543.png)
![N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)
![1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5884576.png)



![4-[1-cyano-2-(4-nitrophenyl)vinyl]benzonitrile](/img/structure/B5884600.png)